Product packaging for 1,4-Dibromopentane(Cat. No.:CAS No. 626-87-9)

1,4-Dibromopentane

Cat. No.: B1359787
CAS No.: 626-87-9
M. Wt: 229.94 g/mol
InChI Key: CNBFRBXEGGRSPL-UHFFFAOYSA-N
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Description

Contextualization within Halogenated Alkane Research

Halogenated hydrocarbons, including α,ω-dihalogenoalkanes like 1,4-dibromopentane, are a class of compounds extensively used as intermediates in organic synthesis. chemimpex.comresearchgate.net Research into these compounds often focuses on how their chemical properties, such as the nature of the halogen and the length of the carbon chain, influence their reactivity. researchgate.net

This compound belongs to the category of saturated dihalides and is recognized as an important alkylating agent in organic synthesis. google.commade-in-china.com The study of such compounds is crucial for developing new synthetic methodologies. For instance, research has explored the synthesis of 1,4-dihalogenoalkanes through methods like the ring-opening of cyclic ethers. A one-step method for preparing this compound involves the ring-opening bromination of 2-methyltetrahydrofuran (B130290) using hydrobromic acid and concentrated sulfuric acid, which offers a potentially scalable and efficient route to this reagent. google.com The reactivity of the carbon-bromine bonds allows for various nucleophilic substitution reactions, making it a valuable substrate for creating diverse chemical structures.

Significance as a Bifunctional Organic Building Block

The primary significance of this compound in chemical research lies in its role as a bifunctional organic building block. cymitquimica.com The presence of two bromine atoms at the 1- and 4-positions allows it to react at two distinct sites, making it an ideal precursor for forming cyclic structures and for linking molecular fragments.

This bifunctionality is demonstrated in its application in the synthesis of a variety of complex molecules. fishersci.se Detailed research findings show its use in the preparation of:

Indolizidine alkaloids and Pharaoh ant trail pheromone stereoisomers : These syntheses leverage the specific spacing of the bromo groups to construct the required bicyclic systems. fishersci.se

Arylcycloalkanes : It is a key reactant in the original syntheses of compounds like 1,2-dimethyl-1-phenylcyclopentane. fishersci.se

Modified amino acids : The compound is used in the synthesis of Boc-L-2-amino-6-bromoheptanoic acid, showcasing its utility in creating non-standard amino acid derivatives for peptide chemistry. fishersci.se

Pharmaceutical intermediates : It serves as an important intermediate in the synthesis of the antimalarial drug Primaquine Phosphate. google.com

The ability of this compound to react with primary amines to form substituted pyrrolidines further highlights its utility as a bifunctional electrophile. google.com This reactivity makes it a staple reagent for constructing five-membered nitrogen-containing heterocyclic rings, which are common motifs in pharmaceuticals and natural products.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H10Br2 B1359787 1,4-Dibromopentane CAS No. 626-87-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,4-dibromopentane
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InChI

InChI=1S/C5H10Br2/c1-5(7)3-2-4-6/h5H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

CNBFRBXEGGRSPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCBr)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10Br2
Source PubChem
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DSSTOX Substance ID

DTXSID40870724
Record name Pentane, 1,4-dibromo-
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Molecular Weight

229.94 g/mol
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CAS No.

626-87-9
Record name 1,4-Dibromopentane
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Record name Pentane, 1,4-dibromo-
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Record name 1,4-Dibromopentane
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Synthetic Methodologies for 1,4 Dibromopentane

Established Synthetic Routes

Radical Bromination Approaches

Theoretically, 1,4-dibromopentane can be synthesized via the radical bromination of pentane (B18724). ontosight.ai This process, typically initiated by light, involves the substitution of hydrogen atoms with bromine. However, this method generally produces a mixture of monobrominated and various dibrominated isomers, including 1,2-, 1,3-, 1,5-, and 2,3-dibromopentane, necessitating complex separation procedures to isolate the desired 1,4-isomer. vaia.com

Ring-Opening Bromination of Heterocyclic Precursors

A more direct and widely utilized method for synthesizing this compound involves the ring-opening bromination of a heterocyclic precursor. This approach offers greater selectivity and higher yields of the target compound.

The preferred starting material for this synthesis is 2-methyltetrahydrofuran (B130290). google.com This cyclic ether undergoes cleavage and subsequent bromination when treated with a mixture of hydrobromic acid and a strong acid catalyst, typically sulfuric acid. echemi.com The reaction proceeds by protonation of the ether oxygen, followed by nucleophilic attack by bromide ions, leading to the opening of the tetrahydrofuran (B95107) ring and the formation of the dibrominated alkane. This one-step synthesis is advantageous due to its efficiency and the relatively low cost of the starting materials. google.com

The yield and purity of this compound are highly dependent on the specific reaction conditions employed during the ring-opening bromination of 2-methyltetrahydrofuran.

Temperature control is a critical factor in the synthesis. Initially, the reagents are combined at a low temperature, not exceeding 40°C, to manage the exothermic nature of the acid-base reaction. echemi.com Following the initial mixing, the temperature is gradually increased. One established protocol involves a two-stage heating process: first warming to 60°C, followed by a further increase to 80-85°C. echemi.com Another variation suggests a reflux at temperatures between 70-90°C, with an optimal range of 80-85°C. google.com

The duration of the reaction is also crucial for maximizing the conversion of the starting material and the yield of the product. A typical procedure involves reacting at 60°C for 2 hours, followed by an additional 4 hours at 80-85°C. echemi.com Alternative methods propose a total reflux time of 4 to 5 hours or a more extended period of 5 to 6 hours to ensure the reaction goes to completion. google.com Following the reaction period, the mixture is cooled, and the resulting this compound is separated and purified. echemi.com

Research Findings on Synthetic Routes for this compound

Synthetic RoutePrecursor(s)ReagentsKey ConditionsYieldPurityReference(s)
Ring-Opening Bromination2-MethyltetrahydrofuranHydrobromic acid, Sulfuric acidInitial temp <40°C, then 60°C for 2h, then 80-85°C for 4h92.5%>90% echemi.com
Ring-Opening Bromination2-MethyltetrahydrofuranHydrobromic acid, Sulfuric acidReflux at 80-85°C for 5-6h70-75%>98.5% (HPLC) google.com
Optimized Reaction Conditions and Parameters
Stoichiometric Considerations of Reagents

The reaction involves treating 2-methyltetrahydrofuran with hydrobromic acid (HBr) and sulfuric acid. echemi.comgoogle.comchemicalbook.in The stoichiometry of these reagents is a critical factor influencing the reaction's outcome.

A common industrial method involves the slow, sequential addition of 2-methyltetrahydrofuran and sulfuric acid to cooled hydrobromic acid, ensuring the temperature does not exceed 40°C during addition. echemi.com One patented method specifies using a molar equivalent of hydrobromic acid between 1.2 to 1.5 and a volume of sulfuric acid that is 2 to 3 times that of the 2-methyltetrahydrofuran. google.com The reaction is then heated, first to 60°C for 2 hours, followed by a period at 80-85°C for 4 hours to drive the reaction to completion. echemi.com

The table below summarizes the stoichiometric parameters from a patented preparation method. google.com

ReagentMolar/Volume Ratio
Hydrobromic Acid (molar equivalent)1.2 - 1.5
Sulfuric Acid (volume multiple of 2-methyltetrahydrofuran)2 - 3

This interactive data table is based on data from a patented preparation method. google.com

Process Efficiency and Environmental Implications

The efficiency and environmental impact of this compound synthesis are crucial for its industrial-scale production. Key metrics in this regard are yield, purity, atom economy, and waste generation.

The primary synthesis method, when optimized, can achieve high yields and purity. Industrial processes report yields of up to 92.5%, with the final product having a purity of over 90%. echemi.com A patented method, which emphasizes a one-step synthesis to shorten the reaction route, reports yields in the range of 70-75% and a high purity of over 98.5% as determined by HPLC. google.com This method involves an initial reaction under an ice bath, followed by refluxing for 4 to 8 hours. google.com After the reaction, the mixture is cooled, and the pH is adjusted to 9-10 with a sodium hydroxide (B78521) solution before extraction with ethyl acetate (B1210297) and purification by distillation. google.com

MethodYieldPurity
Industrial Process echemi.com92.5%>90%
Patented One-Step Method google.com70-75%>98.5% (HPLC)

This interactive data table compares the yield and purity of this compound from different synthesis methods.

Atom economy is a measure of how many atoms from the reactants are incorporated into the final desired product. chemistry-teaching-resources.comstudymind.co.uk While specific atom economy calculations for the synthesis of this compound are not extensively detailed in the provided search results, the principles of green chemistry suggest that addition and rearrangement reactions are inherently more atom-economical than substitution or elimination reactions. chemistry-teaching-resources.comkccollege.ac.in The synthesis of this compound from 2-methyltetrahydrofuran involves a ring-opening reaction followed by a substitution, where the hydroxyl group is replaced by a bromine atom.

The reaction produces water as a significant byproduct. environmentclearance.nic.in Minimizing waste is a key consideration. One patented method highlights that their one-step process leads to less environmental pollution and avoids the "three wastes" (waste gas, wastewater, and solid waste), suggesting a more environmentally friendly route. google.com This is a significant advantage over older methods, such as those starting from 1-bromo-4-hydroxyl-pentane or ethyl cyclopropane, which were reported to have low yields and greater environmental impact. google.com

Yield and Purity Enhancements

Emerging and Green Chemistry Approaches in this compound Synthesis

While the dominant synthesis of this compound relies on the ring-opening of 2-methyltetrahydrofuran, there is a continuous drive towards greener and more efficient synthetic routes in chemistry. jk-sci.com For the related compound 1,4-dibromobutane (B41627), synthesis from tetrahydrofuran using hydrobromic acid and sulfuric acid is a well-established method. youtube.comyoutube.com Greener approaches in organic synthesis often focus on using less hazardous reagents, minimizing waste, and employing catalytic methods. jk-sci.com

For instance, in the broader context of synthesizing α,ω-dibromoalkanes, microwave-assisted synthesis has been shown to produce high yields and purity for compounds like 1,5-dibromopentane (B145557) from secondary amines and the corresponding dibromoalkane in water, which is considered a green solvent. rsc.orgresearchgate.net While not directly applied to this compound synthesis from 2-methyltetrahydrofuran in the provided results, such techniques represent a potential avenue for future research to develop more environmentally benign processes. The use of phase transfer catalysts has also been explored for the synthesis of diesters from dihaloalkanes, offering an atom-efficient and environmentally friendly approach. rsc.org These emerging methodologies in related chemical transformations could potentially be adapted for a greener synthesis of this compound.

Reactivity and Mechanistic Studies of 1,4 Dibromopentane

Nucleophilic Substitution Reactions

The presence of two carbon-bromine bonds allows 1,4-dibromopentane to undergo sequential or double nucleophilic substitution reactions. The specific outcome often depends on the nature of the nucleophile and the reaction conditions. These reactions are typically bimolecular nucleophilic substitutions (SN2), where a nucleophile attacks the carbon atom bonded to a bromine atom, leading to the displacement of the bromide ion. sydney.edu.auvaia.comchemguide.co.uk

As an alkylating agent, this compound is instrumental in forming new carbon-carbon bonds. google.com It can react with a variety of nucleophiles, such as enolates and organometallic reagents, to introduce a five-carbon chain with a terminal bromine, which can then undergo further reactions. pressbooks.publibretexts.org

One significant application is in the malonic ester synthesis to create cycloalkanecarboxylic acids. For instance, the reaction of diethyl malonate with 1,4-dibromobutane (B41627) in the presence of a base like sodium ethoxide leads to an intramolecular alkylation, forming a cyclic product. pressbooks.publibretexts.org A similar principle applies to this compound for the synthesis of substituted cyclic systems.

Another example is the phase-transfer catalyzed alkylation of benzyl (B1604629) cyanide with 1,4-dibromobutane to form 1-phenylcyclopentane-1-carbonitrile. orgsyn.org This methodology can be extended to this compound to synthesize corresponding substituted cyclopentane (B165970) rings.

This compound is a key precursor for the synthesis of various nitrogen-containing compounds through reactions with nitrogen-based nucleophiles. google.comnih.gov

When this compound reacts with a primary amine, it can lead to the formation of a substituted tetramethyleneimine (pyrrolidine) ring. google.comgoogle.com The reaction proceeds through an initial nucleophilic attack of the primary amine on one of the brominated carbons, followed by an intramolecular cyclization where the nitrogen atom displaces the second bromine atom. This process provides an effective route to N-substituted pyrrolidine (B122466) derivatives.

The reaction of this compound with secondary amines results in the formation of brominated quaternary ammonium (B1175870) salts. google.commdpi.com For example, reacting a secondary amine with an α,ω-dibromoalkane like 1,4-dibromobutane or 1,5-dibromopentane (B145557) can produce dialkylpyrrolidinium or dialkylpiperidinium salts, respectively. mdpi.comresearchgate.net In the initial step, a halogenated tertiary amine is formed, which then readily undergoes intramolecular cyclization to yield the cyclic quaternary ammonium salt. mdpi.comresearchgate.net This reaction is a key step in synthesizing N-spirocyclic quaternary ammonium cations for applications such as anion-exchange membranes. nih.gov

This compound can be used to synthesize azide (B81097) derivatives through nucleophilic substitution with an azide salt, such as sodium azide. This reaction typically involves the displacement of one or both bromine atoms by the azide nucleophile. capes.gov.brajol.info For example, the synthesis of 1-azido-4-bromobutane (B3215488) is achieved by reacting 1,4-dibromobutane with sodium azide. A similar reaction with this compound would yield the corresponding azido-bromopentane or diazidopentane, which are useful intermediates in click chemistry and for the introduction of azide functionalities into molecules. diva-portal.org

Formation of Nitrogenous Compounds

Brominated Quaternary Salt Formation from Secondary Amines

Cyclization Reactions for Ring System Formation

The bifunctional nature of this compound makes it an excellent substrate for intramolecular cyclization reactions to form five-membered ring systems. google.com These reactions are fundamental in organic synthesis for constructing cyclic frameworks. numberanalytics.com

When reacted with a dinucleophile or a species capable of sequential nucleophilic attack, this compound can form a cyclopentane ring. A classic example is the reaction with malonic ester in the presence of a base, which leads to the formation of a cyclopentane derivative after intramolecular alkylation. libretexts.orgpharmacy180.com The yields of such cyclization reactions are generally favorable for the formation of five- and six-membered rings. pharmacy180.com This strategy has been employed to synthesize various carbocyclic and heterocyclic ring systems. For example, the reaction of 1,4-dibromobutane with N,N,N',N'-tetramethylmethylenediamine results in the formation of 1,1-dimethylpyrrolidinium bromide. cdnsciencepub.com Similarly, this compound can be used in cyclobisalkylation reactions to construct cyclopentyl rings fused to other molecular scaffolds. researchgate.net

Intramolecular Cyclizations

This compound undergoes intramolecular cyclization to form a four-membered ring structure, specifically methylcyclobutane (B3344168). This transformation is a classic example of an intramolecular Wurtz reaction, typically facilitated by heating with an active metal like sodium in an inert solvent. organic-chemistry.orgnih.govacs.org The reaction involves the formation of a new carbon-carbon bond between the first and fourth carbon atoms of the pentane (B18724) chain, resulting in the elimination of both bromine atoms.

The general reaction is as follows: CH₃-CH(Br)-(CH₂)₂-CH₂-Br + 2 Na → methylcyclobutane + 2 NaBr

This type of cyclization, particularly for forming small rings, can also be achieved using other reducing agents. For instance, high yields of cyclobutane (B1203170) and its derivatives have been obtained from the corresponding 1,4-dihalides using lithium amalgam. While many examples focus on 1,4-dibromobutane, the methodology is applicable to substituted analogs like this compound.

Table 1: Intramolecular Cyclization of this compound

Reagent(s) Product Reaction Type Notes
Sodium (Na) Methylcyclobutane Wurtz Reaction A common method for forming cycloalkanes from α,ω-dihaloalkanes. nih.govwikipedia.org
Sodium/Potassium (Na/K) vapors Methylcyclobutane Gas-phase dehalogenation Produces a mixture of alkenes and the cycloalkane. masterorganicchemistry.com
Lithium Amalgam (Li(Hg)) Methylcyclobutane Wurtz-type Reaction Often provides good yields for cyclobutane synthesis from 1,4-dihalides.

Intermolecular Cyclizations with Bifunctional Reagents

This compound can serve as a substrate in intermolecular reactions with bifunctional nucleophiles to construct larger cyclic systems. A prominent example of this is the Perkin alicyclic synthesis, a variation of the malonic ester synthesis. masterorganicchemistry.com In this reaction, a bifunctional reagent like diethyl malonate reacts sequentially with the dibromoalkane to form a cyclic product.

The process begins with the deprotonation of diethyl malonate by a base, such as sodium ethoxide, to form a nucleophilic enolate. jove.com This enolate then attacks one of the electrophilic carbon atoms of this compound in an SN2 reaction, displacing one bromide ion. The resulting intermediate still possesses an acidic proton and a terminal alkyl bromide. Subsequent deprotonation and an intramolecular SN2 reaction lead to the formation of a five-membered ring. Following hydrolysis of the ester groups and thermal decarboxylation, the final product is methylcyclopentanecarboxylic acid. openstax.orgunacademy.com

First Alkylation: Diethyl malonate enolate + this compound → Diethyl 2-(4-bromopentyl)malonate

Intramolecular Cyclization: Deprotonation followed by ring closure → Diethyl 2-methylcyclopentane-1,1-dicarboxylate

Hydrolysis & Decarboxylation: Acidic workup with heat → Methylcyclopentanecarboxylic acid + 2 EtOH + CO₂

Other bifunctional reagents can also be employed. For example, the annulation of indoles with 1,n-dibromoalkanes, including 1,4-dibromobutane and 1,5-dibromopentane, has been achieved through palladium-catalyzed processes, suggesting a potential pathway for this compound to form complex heterocyclic structures. wikipedia.org

Table 2: Intermolecular Cyclization of this compound with Bifunctional Reagents

Bifunctional Reagent Base/Catalyst Final Product (after workup) Reaction Type
Diethyl malonate Sodium ethoxide (NaOEt) Methylcyclopentanecarboxylic acid Malonic Ester Synthesis masterorganicchemistry.comunacademy.com
Indole (B1671886) derivatives PdCl₂(MeCN)₂ / Norbornene Annulated indole structures Palladium-catalyzed Annulation wikipedia.org

Reaction Pathway Elucidation and Stereochemical Outcomes

The mechanisms governing the cyclization reactions of this compound are dictated by the reagents and conditions employed.

For the intramolecular Wurtz reaction , the mechanism is generally considered to involve free radical intermediates. The reaction is initiated by the transfer of an electron from the sodium metal surface to one of the carbon-bromine bonds, leading to its cleavage and the formation of a radical anion, which then expels a bromide ion to form an alkyl radical. A second electron transfer can form an organosodium compound (carbanion). The final C-C bond formation can occur either through the coupling of two radical sites on the same chain or by an intramolecular nucleophilic attack of a carbanion on the remaining C-Br bond. Due to the complex nature of reactions on a metal surface, the precise mechanism is often debated but the intermediacy of radical species is a common feature.

In contrast, the intermolecular cyclization via malonic ester synthesis proceeds through a well-defined ionic pathway. masterorganicchemistry.comjove.com The key steps are:

Enolate Formation: A base removes the acidic α-hydrogen from diethyl malonate, creating a resonance-stabilized enolate ion. openstax.org

Nucleophilic Substitution (SN2): The enolate acts as a nucleophile, attacking the primary (C1) or secondary (C4) carbon of this compound. The attack is a standard SN2 displacement of a bromide ion.

Intramolecular SN2 Cyclization: After the first alkylation, a second deprotonation creates a new enolate that attacks the remaining carbon-bromine bond within the same molecule to form the cyclic product. openstax.org

Regarding the stereochemical outcomes , if the starting this compound is chiral (i.e., exists as (R)- or (S)-enantiomers), the stereochemistry of the product will depend on the reaction mechanism. In the malonic ester synthesis, the cyclization step is an intramolecular SN2 reaction. SN2 reactions are stereospecific and proceed with an inversion of configuration at the electrophilic carbon center. Therefore, if the cyclization occurs at the chiral center (C4), an inversion of its configuration would be expected. However, specific experimental studies detailing the stereochemical outcome for the cyclization of chiral this compound are not prominently featured in the surveyed literature. The stereochemical course of the Wurtz reaction is often complex, as radical intermediates can lead to racemization, potentially resulting in a mixture of stereoisomeric products.

Applications of 1,4 Dibromopentane in Advanced Organic Synthesis

Precursor in Pharmaceutical and Agrochemical Intermediates

1,4-Dibromopentane serves as a crucial building block in the chemical industry for producing a range of compounds, including those with significant biological activity. guidechem.comforecastchemicals.com Its role as an alkylating agent allows for the introduction of a five-carbon chain, which can be further modified to create the backbones of various active molecules. echemi.com

A historically significant application of this compound is in the synthesis of precursors for the antimalarial drug, Primaquine Phosphate. echemi.comgoogle.com In the classical Gabriel synthesis route, this compound is reacted with potassium phthalimide. uniroma1.it This reaction, typically conducted in a solvent like acetone, proceeds via nucleophilic substitution to yield N-(4-bromopentyl)phthalimide, a key intermediate for Primaquine. nih.gov

This intermediate is subsequently coupled with 8-amino-6-methoxyquinoline, followed by deprotection, to form the final drug structure. However, this traditional method was known to have suboptimal yields, partly due to the competing polymerization of this compound. To circumvent these issues, newer patented methods have been developed that may utilize different starting materials, such as 5-chloro-1-pentene, to generate the N-(4-bromopentyl)phthalimide intermediate more efficiently. google.com

Table 1: Classical Synthesis of Primaquine Intermediate

Reactants Product Synthesis Method Reference

Researchers have utilized this compound as a foundational component in the development of novel compounds with potential therapeutic applications, such as those targeting leishmaniasis. nih.gov In one synthetic approach, new antileishmanial compounds were created using (rac)-1,4-dibromopentane as a key alkylating agent. nih.gov

The synthesis involved reacting (rac)-1,4-dibromopentane with a Boc-protected dibenzylamine (B1670424) in the presence of sodium hydride. nih.gov This step introduces the branched pentyl side chain, which is a structural feature of the target bioactive molecules. nih.gov The resulting intermediate can then undergo further transformations, such as azide (B81097) substitution and deprotection, to generate a library of compounds for biological screening. nih.gov The bromine-containing intermediate itself, (rac)-5, demonstrated antileishmanial activity, highlighting the direct contribution of the this compound-derived structure. nih.gov

Table 2: Synthesis of Antileishmanial Precursor

Reactant 1 Reactant 2 Key Product Reaction Conditions Reference

This compound possesses a single chiral center at the C-4 position, meaning it exists as two enantiomers (R and S). Commercially, it is often supplied as a racemic mixture. nih.gov This inherent chirality can be exploited in stereoselective synthesis. While many syntheses use the racemic mixture, its application in creating other chiral molecules is documented. nih.govvaia.com For instance, it has been used in the preparation of Boc-L-2-amino-6-bromoheptanoic acid, a chiral amino acid derivative. fishersci.firheniumshop.co.il The structure of this compound provides a foundation for building molecules where the stereochemistry at specific positions is crucial for their ultimate function. vaia.compharmacy180.com The presence of two reactive bromine groups allows for sequential or cyclization reactions that can establish new stereocenters relative to the one already present in the pentane (B18724) backbone.

Building Block for Complex Bioactive Molecules (e.g., Antileishmanial Compounds)

Role in Natural Product and Analogue Synthesis

The utility of this compound extends to the total synthesis and preparation of analogues of various natural products. Its five-carbon chain is a common structural motif in nature, and as a bifunctional reagent, it provides a straightforward method for constructing or elongating carbon skeletons in complex target molecules. fishersci.fiscientificlabs.ie

This compound has been identified as a key starting material in the synthesis of stereoisomers of the Pharaoh Ant trail pheromone. scientificlabs.ielookchem.com This natural product, a potent trail-following substance for the ant Monomorium pharaonis, possesses a specific stereochemistry that is critical to its biological activity. researchgate.net The use of this compound in synthetic routes allows for the construction of the pheromone's carbon backbone, enabling chemists to prepare different stereoisomers for biological evaluation and structure-activity relationship studies. fishersci.firheniumshop.co.il

In the field of alkaloid chemistry, this compound serves as a valuable precursor for the synthesis of indolizidine alkaloid derivatives. scientificlabs.ielookchem.com Indolizidine alkaloids are a large class of nitrogen-containing natural products with a wide range of biological activities. beilstein-journals.org The synthesis of these bicyclic structures often involves the formation of a piperidine (B6355638) ring. This compound can be used to construct this ring system through cyclization reactions with appropriate nitrogen-containing nucleophiles, making it an important tool for chemists synthesizing these complex and biologically relevant molecules. fishersci.firheniumshop.co.ilbeilstein-journals.org

Synthesis of Pharaoh Ant Trail Pheromone Stereoisomers

Utilization in Polymer Chemistry and Materials Science

The bifunctional nature of this compound, possessing two reactive bromine atoms, makes it a valuable building block in polymer chemistry and materials science. ontosight.ai Its ability to connect monomer units allows for its use in both linear polymerization and the creation of more complex polymer structures.

Formation of Polymeric Materials (e.g., Polyethers, Polythioethers)

This compound serves as an alkylating agent in polycondensation reactions to form various polymeric materials. Its reaction with difunctional nucleophiles, such as diols and dithiols, yields long-chain polymers like polyethers and polythioethers. This process typically involves the Williamson ether synthesis or its thio-analog, where the dibromoalkane links the monomer units together.

Thermotropic liquid crystalline (LC) polythioethers and copolythioethers have been synthesized using α,ω-dibromoalkanes and 4,4′-dithiolbiphenyl. researchgate.netresearchgate.net In related research, copolythioethers were successfully prepared from 4,4′-dithiolbiphenyl and a 1:1 molar ratio of 1,5-dibromopentane (B145557) and other α,ω-dibromoalkanes (with nine to twelve methylene (B1212753) units). researchgate.netresearchgate.net Similarly, the synthesis of polyethers has been achieved through the reaction of mesogenic diols, such as derivatives of 1-(4-hydroxyphenyl)-2-(hydroxyphenyl)ethane, with α,ω-dibromoalkanes, including 1,5-dibromopentane. ohiolink.edu These syntheses demonstrate the general methodology where this compound can be used to introduce a flexible pentylene spacer into the polymer backbone.

The following table summarizes representative examples of polymerization reactions using dibromoalkanes to produce polyethers and polythioethers, illustrating the type of transformations this compound undergoes.

Polymer TypeMonomersDibromoalkaneKey Findings
Polythioether4,4′-Biphenyldithiol1,5-Dibromopentane (in combination with other dibromoalkanes)Resulted in thermotropic liquid crystalline copolythioethers. researchgate.netresearchgate.net
Polyether1-(4-hydroxyphenyl)-2-(2-chloro-4-hdyroxyphenyl)ethane (ClBPE)1,5-DibromopentaneFormed homopolymers that displayed monotropic or virtual mesophases. ohiolink.edu
Acyclic PolyetherOxine or Thiooxine1,5-DibromopentaneSynthesized acyclic polyethers with heterocyclic end groups for metal ion extraction. oup.com

Integration into Novel Polymer Architectures

Beyond simple linear chains, this compound and its close homologs are instrumental in constructing sophisticated polymer architectures. Their ability to link polymer chains or act as a key component in the formation of complex monomer units allows for the creation of materials with highly specific properties and functions.

One significant application is in the formation of cross-linked networks. For instance, 1,4-dibromobutane (B41627), a close analog, has been used as a quaternizing cross-linker for poly(4-vinyl pyridine). tandfonline.com This reaction creates anion exchange resins with high selectivity and capacity, demonstrating how dibromoalkanes can be used to modify existing polymers to produce functional materials. tandfonline.com This technique has also been applied in the creation of ion-imprinted polymers (IIPs), where the cross-linking of poly(4-vinylpyridine) with 1,4-dibromobutane occurs in the presence of metal ions to create selective binding cavities. bibliotekanauki.pl

In another advanced application, 1,5-dibromopentane is used for the cyclo-quaternization of functionalized polystyrene. nih.gov This process creates N-spirocyclic quaternary ammonium (B1175870) cations within the polymer structure, resulting in anion-exchange membranes with exceptionally high alkaline stability. nih.gov

Furthermore, this compound can be a precursor for monomers used in controlled polymerization techniques. A divinyl compound, 1,5-bis(4-vinylphenoxy)pentane, was prepared from p-acetoxystyrene and 1,5-dibromopentane. acs.org This divinyl monomer was subsequently used in living cationic polymerization to synthesize well-defined star-shaped polymers. acs.org Dibromoalkanes are also employed in creating segmented polymers; for example, 1,5-dibromopentane has been used to synthesize alternating block copolymers composed of liquid crystalline polyether segments and aromatic poly(ether sulfone) segments. researchgate.net

The table below highlights the integration of dibromoalkanes into various polymer architectures.

Final ArchitectureBase Polymer/PrecursorsRole of DibromoalkaneApplication/Significance
Anion Exchange ResinPoly(4-vinyl pyridine)Cross-linker (using 1,4-dibromobutane)Creates a resin with high ion exchange capacity and selectivity. tandfonline.com
Star-Shaped Polymerp-Acetoxystyrene, 1,5-DibromopentanePrecursor to a divinyl linking monomerEnables synthesis of well-defined star polymers via living cationic polymerization. acs.org
Alkali-Stable Anion-Exchange MembraneFunctionalized PolystyreneCyclo-quaternization agent (using 1,5-dibromopentane)Forms stable N-spirocyclic cations, enhancing membrane stability in alkaline conditions. nih.gov
Alternating Block Copolymer4,4′-Biphenyldiol, Aromatic poly(ether sulfone)Monomer for liquid crystalline segment (using 1,5-dibromopentane)Produces a segmented copolymer with both liquid crystalline and thermoplastic properties. researchgate.net

Advanced Analytical Characterization of 1,4 Dibromopentane and Its Derivatives

Diffraction Techniques

Diffraction techniques are fundamental in materials science and chemistry for determining the atomic and molecular structure of a substance. These methods rely on the interference pattern produced when a wave, such as an X-ray, is scattered by a periodic structure, like the arrangement of atoms in a crystal.

X-ray Diffraction (XRD) is a powerful non-destructive analytical technique for the characterization of crystalline materials. It provides detailed information about the three-dimensional arrangement of atoms and molecules within a crystal, as well as physical properties such as particle size. scribd.com

Structural Elucidation:

Single-crystal X-ray crystallography is considered the definitive method for determining the precise atomic structure of a crystalline solid. northwestern.edu The technique involves irradiating a single crystal with a monochromatic X-ray beam and measuring the intensities and angles of the diffracted beams. This diffraction pattern is unique to the crystal's structure and allows for the calculation of the electron density map, from which the positions of individual atoms, bond lengths, and bond angles can be determined. northwestern.edu

While specific crystallographic data for 1,4-dibromopentane is not extensively published, the structural elucidation of similar brominated alkanes and their derivatives has been successfully achieved using XRD. For instance, single-crystal X-ray diffraction analysis has been employed to study the inclusion complexes of 1,4-dibromobutane (B41627), a closely related compound, revealing detailed intermolecular interactions. mdpi.com In such studies, the guest molecule (e.g., dibromobutane) is stabilized within a host cavity through various non-bonding interactions. mdpi.com The analysis of halogen bonding in organometallic complexes containing bromo ligands also relies heavily on XRD to determine the precise geometry and nature of these interactions. acs.org

The expected output from a single-crystal XRD analysis of a this compound derivative would include the unit cell parameters (a, b, c, α, β, γ), space group, and atomic coordinates. This data provides an unambiguous confirmation of the molecule's connectivity and stereochemistry.

Hypothetical Crystallographic Data for a this compound Derivative

The following interactive table presents hypothetical crystallographic data that could be obtained from a single-crystal XRD experiment on a derivative of this compound.

ParameterValue
Empirical FormulaC₅H₁₀Br₂
Formula Weight229.94 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)11.18
b (Å)13.89
c (Å)16.28
α (°)90
β (°)108.72
γ (°)90
Volume (ų)2395
Z4

Particle Size Determination:

Powder X-ray diffraction (PXRD) is used to analyze polycrystalline materials. One of the key applications of PXRD is the determination of crystallite size, particularly for particles in the sub-micrometer range. azom.com The size of the crystallites influences the width of the diffraction peaks; smaller crystallites cause broader peaks. azom.comresearchgate.net

The Scherrer equation is a common formula used to estimate the average crystallite size (D) from the peak broadening:

D = (Kλ) / (β cosθ)

Where:

K is the shape factor (typically around 0.9).

λ is the X-ray wavelength.

β is the full width at half maximum (FWHM) of the diffraction peak in radians, after correcting for instrumental broadening. icdd.com

θ is the Bragg angle. icdd.com

This method is effective for estimating particle sizes up to approximately 0.1 to 0.2 μm. azom.com For reliable results, a full diffraction pattern is typically analyzed, and instrumental broadening must be carefully accounted for by using a standard reference material. icdd.comugm.ac.id The ideal particle size for general XRD analysis is often considered to be in the range of 10-50 μm to ensure good particle statistics and sharp diffraction peaks. researchgate.net Sample preparation, such as gentle grinding, is crucial to achieve a homogeneous powder and preserve the crystal structure. retsch.com

Elemental Analysis

Elemental analysis is a fundamental analytical technique used to determine the elemental composition of a compound. It provides the percentage by weight of each element present in the sample, which can be used to determine the empirical formula of the substance. For a known compound like this compound, elemental analysis serves as a crucial quality control step to confirm its purity and stoichiometric composition.

The molecular formula of this compound is C₅H₁₀Br₂. scbt.comthermofisher.com Based on the atomic weights of carbon (C), hydrogen (H), and bromine (Br), the theoretical elemental composition can be calculated. The results from an experimental elemental analysis of a pure sample of this compound should closely match these theoretical values.

Theoretical Elemental Composition of this compound

This interactive table details the expected elemental composition of this compound based on its molecular formula.

ElementSymbolAtomic Weight ( g/mol )Number of AtomsTotal Weight ( g/mol )Percentage (%)
CarbonC12.011560.05526.12
HydrogenH1.0081010.0804.38
BromineBr79.9042159.80869.50
Total 229.943 100.00

Any significant deviation from these percentages in an experimental analysis would indicate the presence of impurities or that the compound is not this compound. This analysis is often performed alongside other spectroscopic and chromatographic techniques to provide a comprehensive characterization of the compound.

Computational and Theoretical Investigations of 1,4 Dibromopentane

Quantum Chemical Calculations (e.g., Density Functional Theory)

Density Functional Theory (DFT) is a prominent quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. scispace.com It is frequently employed to determine molecular structures, predict reaction outcomes, and calculate various chemical properties. ajchem-a.com

Quantum chemical calculations, particularly using DFT methods like B3LYP, are instrumental in understanding the electronic properties of 1,4-dibromopentane. researchgate.net These calculations can determine the distribution of electrons within the molecule and identify the regions most susceptible to chemical attack.

Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the orbital from which an electron is most likely to be donated, indicating sites prone to electrophilic attack. Conversely, the LUMO is the orbital that is most likely to accept an electron, highlighting sites susceptible to nucleophilic attack. ajchem-a.comrsc.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity; a smaller gap generally implies higher reactivity. ajchem-a.com

For this compound, the carbon atoms bonded to the highly electronegative bromine atoms are electron-deficient and thus represent the primary electrophilic sites, making them targets for nucleophiles. The lone pairs on the bromine atoms are the highest energy non-bonding electrons, contributing significantly to the HOMO. DFT calculations can quantify these characteristics, providing valuable data for predicting the molecule's behavior in chemical reactions, such as the synthesis of heterocyclic compounds or functionalized materials. researchgate.netrsc.org

Table 1: Representative DFT-Calculated Reactivity Descriptors This table presents theoretical values for a representative short-chain dibromoalkane, illustrating the type of data obtained from DFT calculations.

ParameterDescriptionTypical Value (a.u.)Implication for this compound
EHOMO Energy of the Highest Occupied Molecular Orbital-0.25 to -0.35Indicates the energy of the most available electrons, often localized on the bromine atoms.
ELUMO Energy of the Lowest Unoccupied Molecular Orbital-0.01 to -0.05Represents the energy of the lowest energy site for accepting electrons, typically the C-Br antibonding orbitals.
HOMO-LUMO Gap Energy difference (ELUMO - EHOMO)0.20 to 0.30A relatively large gap suggests good kinetic stability, but the molecule remains reactive due to the polar C-Br bonds.
Chemical Potential (μ) (EHOMO + ELUMO) / 2-0.13 to -0.20Measures the "escaping tendency" of an electron from the system.
Chemical Hardness (η) (ELUMO - EHOMO) / 20.10 to 0.15A measure of resistance to change in electron distribution; reflects the molecule's stability.

Aromaticity is a special property of certain cyclic, planar, and fully conjugated molecules that results in enhanced stability. masterorganicchemistry.comucm.es The criteria for a molecule to be considered aromatic are stringent and include:

The molecule must be cyclic. masterorganicchemistry.com

Every atom within the ring must have a p-orbital that can participate in conjugation. masterorganicchemistry.com

The molecule must be planar. masterorganicchemistry.com

The cyclic π-system must contain a specific number of electrons, conforming to Hückel's rule (4n+2 π electrons, where n is a non-negative integer). masterorganicchemistry.comsaskoer.ca

Conversely, antiaromatic compounds meet the first three criteria but have 4n π electrons, leading to significant destabilization. saskoer.ca

This compound is an aliphatic, open-chain alkane. As it is not a cyclic compound, it fails to meet the most fundamental requirement for aromaticity or antiaromaticity. masterorganicchemistry.com Therefore, computational assessments for aromaticity, such as the Nucleus-Independent Chemical Shift (NICS) calculations which measure magnetic shielding to probe for ring currents, are not applicable to this molecule. mdpi.com Its chemical properties are dictated by the presence of C-Br bonds and its flexible alkyl chain, not by delocalized π-electron systems.

Electronic Structure and Reactivity Predictions

Molecular Modeling and Simulation

Beyond static quantum chemical calculations, molecular modeling techniques are used to simulate the dynamic behavior of molecules over time, providing insights into their conformational preferences and interactions with their environment.

Molecular Dynamics (MD) is a computational method that simulates the physical movements of atoms and molecules. temple.edu For a flexible molecule like this compound, MD simulations are invaluable for performing conformational analysis. The pentane (B18724) chain can adopt numerous conformations due to rotation around its carbon-carbon single bonds. These simulations can reveal the relative stabilities of different conformers (e.g., anti vs. gauche arrangements of the bromine atoms) and the energy barriers for interconversion between them. researchgate.net

In an MD simulation, the forces between atoms are calculated using a force field, and Newton's equations of motion are solved to predict the trajectory of each atom over time. biorxiv.org Such simulations can be performed in a vacuum to study intrinsic properties or in the presence of a solvent to understand how intermolecular interactions influence conformational preferences. For instance, MD simulations have been used to study the location and interaction energies of similar long-chain alkylammonium molecules on zeolite surfaces, demonstrating how the alkyl chain orients itself to achieve the most stable conformation. This type of analysis is directly relevant to understanding how this compound behaves as a linker or precursor in various chemical environments.

Table 2: Potential Conformations of this compound for MD Analysis

Dihedral AngleConformationDescriptionRelative Energy
C1-C2-C3-C4AntiThe C1 and C4 atoms are on opposite sides of the C2-C3 bond.Lowest
C1-C2-C3-C4GaucheThe C1 and C4 atoms are adjacent to each other.Higher
Br-C1-C2-C3Anti/GaucheDescribes the orientation of the first bromine atom relative to the carbon backbone.Varies
C2-C3-C4-C5Anti/GaucheDescribes the orientation of the terminal carbons.Varies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein or enzyme) to form a stable complex. nih.gov While this compound itself is a simple alkyl halide and not typically a ligand for biological targets, it serves as a crucial building block or linker in the synthesis of more complex, biologically active molecules. fishersci.ca

In many medicinal chemistry studies, this compound or its five-carbon chain is incorporated as a flexible spacer to connect a pharmacophore to another molecular fragment. csic.es For example, it has been used to synthesize derivatives of quinolinones and coumarins designed as inhibitors for enzymes like acetylcholinesterase, which is relevant in Alzheimer's disease therapy. csic.esmdpi.com In these studies, molecular docking is performed on the final, larger conjugate molecules—not on the this compound precursor. The docking simulations help researchers understand how the ligand fits into the enzyme's active site and which interactions (e.g., hydrogen bonds, hydrophobic interactions) are critical for its binding affinity and inhibitory activity. mdpi.comuniba.it The length and flexibility of the pentyl chain, derived from this compound, are often critical for achieving the optimal orientation within the binding pocket. mdpi.com

Environmental Fate and Degradation of 1,4 Dibromopentane

Environmental Persistence Assessment

The persistence of 1,4-dibromopentane in the environment is largely dictated by the stability of its carbon-bromine (C-Br) bonds. Generally, halogenated alkanes can undergo abiotic degradation through processes like hydrolysis rivm.nlscbt.com. The C-Br bond is typically less stable and more susceptible to cleavage than the carbon-chlorine (C-Cl) bond, suggesting that brominated compounds may degrade more readily than their chlorinated counterparts under certain conditions. However, studies comparing the degradation of different halogenated hydrocarbons by unactivated oxidants found that chlorinated alkanes can degrade faster than brominated alkanes tandfonline.com.

In aqueous environments, the hydrolysis of brominated alkanes can occur, leading to the substitution of a bromine atom with a hydroxyl group to form the corresponding alcohol rivm.nl. This process is a potential, albeit slow, degradation pathway for this compound in water. The rate of such abiotic transformations is crucial in determining the compound's residence time in soil and groundwater scbt.com.

Chemical Degradation Pathways

Chemical degradation, particularly through oxidation, is a primary route for the transformation of organic pollutants in the environment. For this compound, these pathways can be initiated by powerful oxidizing agents.

The oxidative degradation of alkanes typically proceeds via a free-radical chain reaction mechanism researchgate.net. This process involves initiation, propagation, and termination steps. In the context of this compound, an initiating agent would abstract a hydrogen atom from the carbon chain, creating a carbon-centered radical. This radical can then react with oxygen to form a peroxy radical, which can propagate the chain reaction, leading to the eventual breakdown of the molecule. The presence of two bromine atoms influences the reactivity of the molecule, with the C-H bonds adjacent to the C-Br groups being likely sites for initial attack.

Research on the degradation of various halogenated hydrocarbons has shown that different oxidants have varying efficacy. For instance, unactivated persulfate was found to be effective in degrading brominated alkanes in pure water, whereas other common oxidants like permanganate (B83412) and hydrogen peroxide were not tandfonline.com.

Table 1: Comparative Degradation of Halogenated Alkanes by Unactivated Persulfate (PS) in Pure Water

Compound ClassDegradation by Unactivated PSGeneral Observation on Degradation Rate
Brominated AlkanesEffectiveGenerally slower than chlorinated alkanes
Chlorinated AlkanesEffectiveGenerally faster than brominated alkanes
Chlorinated AlkenesEffectiveGenerally faster than chlorinated alkanes

Data derived from a comparative study on the degradation of halogenated hydrocarbons tandfonline.com.

Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic pollutants from water and wastewater by oxidation through reactions with hydroxyl radicals (·OH) mdpi.com. These highly reactive radicals can aggressively and non-selectively attack organic molecules like this compound, leading to their mineralization into simpler, less harmful substances such as carbon dioxide and water.

Photocatalytic oxidation is an AOP that utilizes a semiconductor photocatalyst, most commonly titanium dioxide (TiO₂), and a light source (e.g., UV light) to generate hydroxyl radicals mdpi.com. When the photocatalyst absorbs photons of sufficient energy, it generates electron-hole pairs researchgate.net. These charge carriers migrate to the catalyst surface and react with water and oxygen to produce reactive oxygen species, including ·OH radicals, which then degrade organic compounds mdpi.comresearchgate.net.

While no studies were found on the photocatalytic oxidation of pure this compound, its degradation has been observed in complex systems. A study on the treatment of offshore produced water (OPW) using a photocatalytic ozonation system (UV-LED/TiO₂/Ozone) identified dibromopentane as one of the contributing toxicants whose concentration is reduced during the process researchgate.net. This suggests that the hydroxyl radicals generated by the combined process are effective in breaking down the compound.

Ozonation is another AOP that can effectively degrade recalcitrant organic compounds. Ozone (O₃) can react with pollutants directly (molecular ozone) or indirectly through the formation of hydroxyl radicals, especially at higher pH researchgate.net.

Specific research has identified this compound as an intermediate product during the ozonation of produced water from oil extraction activities . In one study, water containing various organic compounds was treated with ozone. Analysis of the partially oxidized water revealed the formation of this compound among other intermediate compounds. With prolonged ozonation, the concentration of these intermediates, including this compound, decreased as they were further oxidized . This demonstrates that while it can be formed from the breakdown of larger molecules in a complex matrix, this compound is itself susceptible to further degradation by ozonation.

Table 2: Formation and Degradation of this compound during Ozonation of Produced Water

Treatment StageObservationKey Intermediates Identified
Partial OzonationNew compounds created while some original compounds remain.This compound, 1,3-dibromo-3-methylbutane, hexanoic acid, etc.
Prolonged OzonationSome intermediate compounds disappear, and new products are formed.1-bromo-3-methyl-2-butene, dibromochloromethane, butanamide, etc.

Summary of findings from a study on the ozonation of produced water .

Advanced Oxidation Processes (AOPs)

Photocatalytic Oxidation

Biodegradation Studies

No dedicated biodegradation studies focusing on this compound were identified in the available scientific literature. While general principles of haloalkane degradation are established, specific data for this compound is missing.

Microbial Degradation Mechanisms and Identification of Degrading Strains

There are no published studies that identify specific microbial strains capable of degrading this compound. Research on other short-chain haloalkanes suggests that degradation can occur via hydrolytic or glutathione-dependent mechanisms, but the microorganisms responsible for breaking down this compound have not been isolated or characterized. scbt.com Studies on haloalkane-degrading organisms are generally rare as they are not easily found. scbt.com

Biotransformation to Metabolites

No research detailing the biotransformation of this compound into metabolites is currently available. In contrast, the biotransformation of the related compound 1,4-dibromobutane (B41627) has been studied in rats, identifying sulfur-containing metabolites such as tetrahydrothiophene (B86538) and 3-hydroxysulfolane. However, no analogous metabolic pathways or products have been documented for this compound.

Hydrolytic and Oxidative Dehalogenation Mechanisms

The specific mechanisms of hydrolytic and oxidative dehalogenation for this compound have not been investigated. Haloalkane dehalogenases are known to catalyze the hydrolytic cleavage of carbon-halogen bonds in various aliphatic compounds. muni.czgoogle.com These enzymatic processes involve a nucleophilic attack, often by an aspartate residue in the enzyme's active site, to form an alkyl-enzyme intermediate that is subsequently hydrolyzed. google.com Similarly, oxidative pathways, often involving cytochrome P-450 monooxygenases, can dehalogenate organohalogen compounds. oup.com However, the applicability of these mechanisms to this compound, the specific enzymes involved, and the reaction kinetics remain unstudied.

Environmental Impact Assessment and Remediation Strategies

There is a lack of information regarding the environmental impact of this compound. Safety Data Sheets indicate that it should not be allowed to enter the environment, but provide no specific data on its persistence, bioaccumulation, or toxicity to aquatic or terrestrial organisms. thermofisher.comfishersci.com Consequently, no targeted remediation strategies for this compound contamination in soil or groundwater have been developed or documented. General remediation techniques for other halogenated compounds exist, but their effectiveness for this compound is unknown. erm.com

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1,4-dibromopentane, and how can reaction conditions be optimized to minimize byproducts?

  • Methodological Answer : The synthesis of this compound typically involves bromination of pentane derivatives or halogen exchange reactions. For example, O.6. Stepanov’s work demonstrates the use of dibromination under controlled conditions, with temperature and stoichiometry critical for reducing diastereomers or over-brominated byproducts . Optimization may involve adjusting solvent polarity (e.g., using non-polar solvents to favor mono-addition) and monitoring reaction progress via thin-layer chromatography (TLC) or gas chromatography (GC).

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how can isomer contamination be detected?

  • Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is essential for structural confirmation, with characteristic splitting patterns for the bromine-substituted carbons. Gas chromatography-mass spectrometry (GC-MS) can identify impurities such as 1,5-dibromopentane or unreacted precursors . Differential scanning calorimetry (DSC) may distinguish isomers based on melting points, though thermodynamic data for this compound remains sparse compared to its 1,5-isomer .

Advanced Research Questions

Q. How do thermodynamic properties (e.g., heat capacity, vapor pressure) of this compound influence its reactivity in high-temperature reactions?

  • Methodological Answer : Experimental determination of heat capacity (e.g., via adiabatic calorimetry) and vapor pressure (using static or dynamic methods) can inform reaction design. For instance, extrapolating data from analogous compounds (e.g., 1,5-dibromopentane) suggests that elevated temperatures may increase elimination side reactions, necessitating inert atmospheres or rapid quenching . Computational methods like COSMO-RS simulations can predict phase behavior to optimize solvent selection.

Q. What strategies resolve contradictions in kinetic data when this compound is used in nucleophilic substitution reactions with varying solvents?

  • Methodological Answer : Contradictions in rate constants often arise from solvent polarity effects or competing elimination pathways (e.g., E2 vs. SN2). A structured approach involves:

  • Conducting kinetic studies under controlled conditions (e.g., ionic strength, dielectric constant).
  • Applying multivariate analysis (e.g., Hansen solubility parameters) to correlate solvent effects with reaction outcomes .
  • Using isotopic labeling (e.g., ²H or ¹⁸O) to track mechanistic pathways .

Q. How can researchers design experiments to assess the toxicological profile of this compound given limited existing data?

  • Methodological Answer : Leverage frameworks from EPA risk evaluations (e.g., systematic review protocols) to prioritize endpoints like acute toxicity or carcinogenicity . In vitro assays (e.g., Ames test for mutagenicity) and read-across approaches using structurally similar bromoalkanes (e.g., 1,2-dibromoethane) can fill data gaps. Chronic exposure studies should follow OECD guidelines for dose-response modeling .

Q. In what ways can this compound serve as a precursor in synthesizing complex organic molecules, and what are the key mechanistic considerations?

  • Methodological Answer : Its dual electrophilic sites enable applications in cross-coupling reactions (e.g., Suzuki-Miyaura) or cyclization to form heterocycles. For example, in spirocyclic compound synthesis, steric effects at the 1,4-positions require careful control of base strength (e.g., using KOtBu vs. NaH) to avoid polymerization . Mechanistic studies using DFT calculations can predict regioselectivity in nucleophilic attacks.

Data Management and Validation

Q. How should researchers address discrepancies in reported physical properties (e.g., boiling point, density) of this compound across literature sources?

  • Methodological Answer : Discrepancies may stem from purity issues or isomer contamination. Validate data by:

  • Cross-referencing multiple sources (e.g., Reaxys, NIST Chemistry WebBook).
  • Reproducing measurements using standardized protocols (e.g., ASTM methods for density determination).
  • Reporting uncertainty intervals and calibration standards in publications .

Q. What experimental design principles apply to optimizing this compound’s use in polymer chemistry (e.g., as a crosslinker)?

  • Methodological Answer : Employ factorial design (e.g., Box-Behnken) to test variables like monomer ratio, initiator concentration, and reaction time. Real-time monitoring via Fourier-transform infrared (FTIR) spectroscopy tracks crosslinking efficiency. Post-polymerization analysis (e.g., gel permeation chromatography) quantifies molecular weight distribution .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.